4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid
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Overview
Description
4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid is an organic compound that features a thiophene ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid typically involves the condensation of thiophene-2-ylacetic acid hydrazide with 4-formylbenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring and hydrazone moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)benzoic acid: Similar structure but lacks the hydrazone moiety.
4-(Thiophen-3-yl)phenol: Contains a thiophene ring but with a phenol group instead of benzoic acid.
Benzo[b]thiophene-2-propionic acid: Features a benzo[b]thiophene ring with a propionic acid group.
Uniqueness
4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid is unique due to the presence of both the thiophene ring and the hydrazone moiety, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12N2O3S |
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Molecular Weight |
288.32 g/mol |
IUPAC Name |
4-[(E)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O3S/c17-13(8-12-2-1-7-20-12)16-15-9-10-3-5-11(6-4-10)14(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19)/b15-9+ |
InChI Key |
WHCBFNQWDPPSSQ-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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